molecular formula C15H17N B13250216 1-(2-Phenylphenyl)propan-1-amine

1-(2-Phenylphenyl)propan-1-amine

Cat. No.: B13250216
M. Wt: 211.30 g/mol
InChI Key: BZNRNXBVLKBESG-UHFFFAOYSA-N
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Description

1-(2-Phenylphenyl)propan-1-amine is an organic compound with the molecular formula C15H17N It is a primary amine where the amine group is attached to a propan-1-amine backbone, which is further substituted with a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Phenylphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with an appropriate haloalkane. For instance, the reaction of 1-bromo-2-phenylpropane with ammonia can yield the desired amine. This reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation of nitro compounds or reductive amination of ketones. These methods ensure higher yields and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Phenylphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Phenylphenyl)propan-1-amine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and interact with enzymes and receptors. The compound may act as a substrate for transaminases, leading to the formation of biologically active metabolites. These interactions can modulate biochemical pathways and exert physiological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Phenylphenyl)propan-1-amine is unique due to its biphenyl substitution, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

1-(2-phenylphenyl)propan-1-amine

InChI

InChI=1S/C15H17N/c1-2-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11,15H,2,16H2,1H3

InChI Key

BZNRNXBVLKBESG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1C2=CC=CC=C2)N

Origin of Product

United States

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